Cas no 60610-12-0 (6-chloro-1,2-dihydroquinazolin-2-one)

6-Chloro-1,2-dihydroquinazolin-2-one is a heterocyclic organic compound featuring a quinazolinone core with a chloro substituent at the 6-position. This structure imparts significant utility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of bioactive molecules. Its rigid fused-ring system and electron-withdrawing chlorine atom enhance reactivity, making it valuable for constructing more complex heterocycles. The compound exhibits favorable stability under standard conditions, ensuring reliable handling and storage. Its versatility in nucleophilic substitution and cross-coupling reactions further underscores its importance in developing potential therapeutic agents, including kinase inhibitors and antimicrobial compounds. High purity grades are typically available for research applications.
6-chloro-1,2-dihydroquinazolin-2-one structure
60610-12-0 structure
Product name:6-chloro-1,2-dihydroquinazolin-2-one
CAS No:60610-12-0
MF:C8H5ClN2O
MW:180.59110045433
MDL:MFCD24552029
CID:2834863
PubChem ID:12413923

6-chloro-1,2-dihydroquinazolin-2-one Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-1H-quinazolin-2-one
    • 6-chloro-1,2-dihydroquinazolin-2-one
    • AKOS032961499
    • SB74062
    • 6-Chloroquinazolin-2(1H)-one
    • 2(1H)-Quinazolinone, 6-chloro-
    • F15803
    • DTXCID40447950
    • SCHEMBL8531788
    • DTXSID70497140
    • 6-Chloro-2(1h)-quinazolinone
    • 60610-12-0
    • MDL: MFCD24552029
    • Inchi: InChI=1S/C8H5ClN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-4H,(H,10,11,12)
    • InChI Key: MMIZUUJBTRUHNH-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C2NC(=O)N=CC2=C1

Computed Properties

  • Exact Mass: 180.0090405Da
  • Monoisotopic Mass: 180.0090405Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.5Ų

6-chloro-1,2-dihydroquinazolin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0403-100MG
6-chloro-1,2-dihydroquinazolin-2-one
60610-12-0 95%
100MG
¥ 858.00 2023-03-07
Chemenu
CM215276-1g
6-Chloroquinazolin-2(1H)-one
60610-12-0 97%
1g
$554 2022-12-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0403-1G
6-chloro-1,2-dihydroquinazolin-2-one
60610-12-0 95%
1g
¥ 3,425.00 2023-03-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0403-500mg
6-chloro-1,2-dihydroquinazolin-2-one
60610-12-0 95%
500mg
¥2491.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0403-10.0g
6-chloro-1,2-dihydroquinazolin-2-one
60610-12-0 95%
10.0g
¥17114.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0403-5.0g
6-chloro-1,2-dihydroquinazolin-2-one
60610-12-0 95%
5.0g
¥10268.0000 2024-08-02
Chemenu
CM215276-1g
6-Chloroquinazolin-2(1H)-one
60610-12-0 97%
1g
$556 2021-08-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0403-10G
6-chloro-1,2-dihydroquinazolin-2-one
60610-12-0 95%
10g
¥ 17,127.00 2023-03-07
eNovation Chemicals LLC
Y0995281-5g
6-chloroquinazolin-2(1H)-one
60610-12-0 95%
5g
$2000 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0403-250mg
6-chloro-1,2-dihydroquinazolin-2-one
60610-12-0 95%
250mg
¥1498.0 2024-04-18

6-chloro-1,2-dihydroquinazolin-2-one Related Literature

Additional information on 6-chloro-1,2-dihydroquinazolin-2-one

Comprehensive Overview of 6-Chloro-1,2-dihydroquinazolin-2-one (CAS No. 60610-12-0): Properties, Applications, and Research Insights

6-Chloro-1,2-dihydroquinazolin-2-one (CAS No. 60610-12-0) is a heterocyclic organic compound belonging to the quinazolinone family, a class of molecules widely studied for their diverse pharmacological and industrial applications. This compound, characterized by its chloro-substituted quinazolinone core, has garnered significant attention in medicinal chemistry, material science, and agrochemical research due to its unique structural features and reactivity.

The molecular formula of 6-chloro-1,2-dihydroquinazolin-2-one is C8H5ClN2O, with a molecular weight of 180.59 g/mol. Its structure consists of a fused benzene and pyrimidine ring system, where the chloro group at the 6-position enhances its electronic properties and potential for further functionalization. Researchers often explore this scaffold for designing small-molecule inhibitors, fluorescence probes, or catalytic intermediates in synthetic chemistry.

In recent years, the demand for quinazolinone derivatives like CAS 60610-12-0 has surged due to their relevance in drug discovery. A 2023 study highlighted their role as kinase inhibitors targeting cancer pathways, aligning with the growing interest in precision oncology. The compound's ability to modulate protein-protein interactions makes it a candidate for neurodegenerative disease research, particularly in studies addressing Alzheimer's and Parkinson's mechanisms.

Beyond pharmaceuticals, 6-chloro-1,2-dihydroquinazolin-2-one exhibits promise in green chemistry applications. Its derivatives have been investigated as corrosion inhibitors for industrial metals, responding to the global push for sustainable materials. Additionally, its photophysical properties are explored for OLED technology, a hot topic in renewable energy discussions.

Synthetic methodologies for CAS 60610-12-0 often involve cyclization of 2-amino-5-chlorobenzoic acid derivatives or palladium-catalyzed cross-coupling reactions. Recent advancements in flow chemistry have improved its production efficiency, reducing waste—a critical consideration for ESG-compliant manufacturing. Analytical characterization typically employs HPLC-MS, NMR, and X-ray crystallography to confirm purity and structure.

Market trends indicate rising interest in this compound across biotech startups and academic labs, particularly for high-throughput screening libraries. Frequently searched questions include "How to synthesize 6-chloro-1,2-dihydroquinazolin-2-one?" and "What are the biological activities of quinazolinone derivatives?"—reflecting user focus on practical synthesis and therapeutic potential.

Environmental and safety profiles of 60610-12-0 are well-documented, with proper handling requiring standard organic lab protocols. Its stability under various pH conditions makes it suitable for formulation development, though researchers must consider its solubility limitations in aqueous systems—a common challenge addressed through prodrug strategies or nanocarrier systems.

Future research directions may explore its computational drug design potential using AI-assisted molecular modeling, a trending intersection between chemistry and artificial intelligence. Patent analysis reveals growing IP activity around modified quinazolinone cores, suggesting sustained commercial relevance.

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Amadis Chemical Company Limited
(CAS:60610-12-0)6-chloro-1,2-dihydroquinazolin-2-one
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Purity:99%
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